molecular formula C12H13F3N4O2S B13716572 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal

7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal

Cat. No.: B13716572
M. Wt: 334.32 g/mol
InChI Key: SYYLVNSBSZKJJQ-UHFFFAOYSA-N
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Description

7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves several steps. One common method includes the condensation of aniline and ethyl glyoxalate to form α-iminoesters, which then undergo further reactions to form the quinazoline core . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal include other quinazoline derivatives such as:

  • 7,8-Dihydro-2-hydroxy-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
  • 7,8-Dihydro-2-amino-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal

These compounds share a similar quinazoline core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C12H13F3N4O2S

Molecular Weight

334.32 g/mol

IUPAC Name

[4'-(trifluoromethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-yl]thiourea

InChI

InChI=1S/C12H13F3N4O2S/c13-12(14,15)8-6-5-11(20-3-4-21-11)2-1-7(6)17-10(18-8)19-9(16)22/h1-5H2,(H3,16,17,18,19,22)

InChI Key

SYYLVNSBSZKJJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1N=C(N=C3C(F)(F)F)NC(=S)N)OCCO2

Origin of Product

United States

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